molecular formula C10H6ClN5O2 B7568651 1-[(2-Chloro-5-nitrophenyl)methyl]-1,2,4-triazole-3-carbonitrile

1-[(2-Chloro-5-nitrophenyl)methyl]-1,2,4-triazole-3-carbonitrile

Cat. No.: B7568651
M. Wt: 263.64 g/mol
InChI Key: RYPOKIXZYOXXHT-UHFFFAOYSA-N
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Description

1-[(2-Chloro-5-nitrophenyl)methyl]-1,2,4-triazole-3-carbonitrile is a heterocyclic compound that contains a triazole ring, a nitrile group, and a chloronitrophenyl moiety

Properties

IUPAC Name

1-[(2-chloro-5-nitrophenyl)methyl]-1,2,4-triazole-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClN5O2/c11-9-2-1-8(16(17)18)3-7(9)5-15-6-13-10(4-12)14-15/h1-3,6H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYPOKIXZYOXXHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])CN2C=NC(=N2)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-Chloro-5-nitrophenyl)methyl]-1,2,4-triazole-3-carbonitrile typically involves the reaction of 2-chloro-5-nitrobenzyl chloride with 1,2,4-triazole-3-carbonitrile under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-[(2-Chloro-5-nitrophenyl)methyl]-1,2,4-triazole-3-carbonitrile can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or primary amines in solvents like ethanol or DMF.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Nucleophilic substitution: Products include substituted triazole derivatives.

    Reduction: Products include amino derivatives of the original compound.

    Oxidation: Products depend on the specific oxidizing agent used and the reaction conditions.

Mechanism of Action

The mechanism of action of 1-[(2-Chloro-5-nitrophenyl)methyl]-1,2,4-triazole-3-carbonitrile involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or interact with receptors involved in disease pathways. The exact molecular targets and pathways depend on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: A basic triazole compound with broad applications in medicinal chemistry.

    2-Chloro-5-nitrobenzyl chloride: A precursor used in the synthesis of various chloronitrophenyl derivatives.

    1,2,4-Triazole-3-thiol: A sulfur-containing triazole derivative with similar chemical properties.

Uniqueness

1-[(2-Chloro-5-nitrophenyl)methyl]-1,2,4-triazole-3-carbonitrile is unique due to its combination of a triazole ring, a nitrile group, and a chloronitrophenyl moiety. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications .

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